ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
CAS No.: 474005-56-6
Cat. No.: VC7209776
Molecular Formula: C26H21FN2O5
Molecular Weight: 460.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474005-56-6 |
|---|---|
| Molecular Formula | C26H21FN2O5 |
| Molecular Weight | 460.461 |
| IUPAC Name | ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
| Standard InChI | InChI=1S/C26H21FN2O5/c1-2-33-26(32)17-10-14-19(15-11-17)28-24(30)21-22(16-8-12-18(27)13-9-16)29(34-23(21)25(28)31)20-6-4-3-5-7-20/h3-15,21-23H,2H2,1H3 |
| Standard InChI Key | OGAOLOLMINWSED-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Introduction
Ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazol-5-yl]benzoate is a complex organic compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article provides an authoritative analysis of its structure, synthesis, physicochemical properties, and potential applications.
Structural and Molecular Characteristics
2.1 Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 445.44 g/mol.
2.2 Chemical Structure
The compound features a fluorophenyl group, a benzoate ester, and a pyrrolo[3,4-d] oxazole core. These functional groups contribute to its stability and reactivity. The presence of fluorine enhances its lipophilicity and potential bioavailability.
2.3 IUPAC Name
The IUPAC name is ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazol-5-yl]benzoate.
Synthesis
The synthesis of this compound involves multi-step reactions:
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Formation of the Pyrrolo[3,4-d]12Oxazole Core
The oxazole ring is typically constructed through cyclization reactions involving amino acids or their derivatives. -
Introduction of Fluorophenyl and Phenyl Groups
Substituents like the fluorophenyl group are introduced via electrophilic aromatic substitution or coupling reactions. -
Esterification to Form the Benzoate Group
The benzoate ester is formed by reacting the intermediate carboxylic acid with ethanol in the presence of an acid catalyst.
Each step requires precise control of reaction conditions to ensure high yield and purity.
Potential Applications
This compound is hypothesized to have applications in medicinal chemistry due to its structural features:
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Pharmacological Potential
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Antimicrobial and Anticancer Research
Similar compounds have shown promise as antimicrobial agents or inhibitors in cancer pathways . -
Molecular Modeling Studies
Computational studies can predict interactions with enzymes or receptors for therapeutic development .
Analytical Characterization
Characterization techniques include:
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NMR Spectroscopy
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Proton () and Carbon () NMR confirm structural integrity.
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Mass Spectrometry (MS)
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Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy
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Identifies functional groups such as esters (C=O stretch).
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